molecular formula C7H19Cl2N3 B580610 1-Ethyl-4-hydrazinylpiperidine dihydrochloride CAS No. 99669-99-5

1-Ethyl-4-hydrazinylpiperidine dihydrochloride

Cat. No.: B580610
CAS No.: 99669-99-5
M. Wt: 216.15
InChI Key: UGSJSVXKCUJAEJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydrazinylpiperidine dihydrochloride, with the molecular formula C7H17N3, is a chemical compound of interest in scientific research and development . The compound features a piperidine ring, a common structural motif in medicinal chemistry, which is substituted at the 1-position with an ethyl group and at the 4-position with a hydrazine functional group, provided as the dihydrochloride salt. The presence of the hydrazinyl group makes this compound a valuable building block and a versatile intermediate for organic synthesis. Researchers can utilize this reactive handle to design and create a wide array of more complex molecules, such as hydrazone derivatives, heterocyclic compounds, and targeted ligands. While specific biological data and established applications for this exact molecule are not widely reported in the public domain, compounds with similar piperidine-hydrazine scaffolds are frequently explored in pharmaceutical research for their potential biological activities. This product is supplied as a solid and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use, nor for personal application. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(1-ethylpiperidin-4-yl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.2ClH/c1-2-10-5-3-7(9-8)4-6-10;;/h7,9H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSJSVXKCUJAEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99669-99-5
Record name 1-ethyl-4-hydrazinylpiperidine dihydrochloride
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Preparation Methods

The synthesis of 1-Ethyl-4-hydrazinylpiperidine dihydrochloride involves several steps. One common method includes the reaction of 1-ethylpiperidine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions, and the product is isolated by crystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The mechanism of action of 1-Ethyl-4-hydrazinylpiperidine dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can affect cellular pathways and processes, making the compound a valuable tool in studying biochemical mechanisms .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperidine derivatives with hydrochloride or dihydrochloride modifications are widely studied for their enhanced solubility and stability. Below is a comparison of key physicochemical parameters:

Compound Molecular Formula Molecular Weight Boiling Point Solubility Enhancement
1-Ethyl-4-hydrazinylpiperidine dihydrochloride* C₇H₁₇N₃·2HCl ~237.6 (estimated) Not reported High (due to dihydrochloride salt)
1-Ethylpiperazine C₆H₁₄N₂ 114.19 157°C Moderate (hydrochloride form common)
4-(Diphenylmethoxy)piperidine Hydrochloride C₁₈H₂₁NO·HCl 303.83 Not reported Moderate
Vanoxerine Dihydrochloride C₂₂H₂₆Cl₂N₂O 429.36 Not reported High (dihydrochloride salt)

*Estimated based on structural analogs.

Key Observations :

  • The dihydrochloride salt form, as seen in vanoxerine and the target compound, significantly improves water solubility compared to non-salt forms like 1-ethylpiperazine .
  • Molecular weight varies widely depending on substituents; bulkier groups (e.g., diphenylmethoxy) increase molecular weight .

Key Observations :

  • Vanoxerine dihydrochloride exhibits broader anticancer activity due to its triple kinase inhibition, unlike single-target inhibitors like fluspirilene .

Key Observations :

    Biological Activity

    1-Ethyl-4-hydrazinylpiperidine dihydrochloride (CAS No. 99669-99-5) is a chemical compound characterized by the molecular formula C₇H₁₉Cl₂N₃ and a molecular weight of 216.15 g/mol. This compound features a piperidine ring substituted with an ethyl group and a hydrazinyl moiety, which contributes to its biological activity and reactivity in various chemical reactions.

    Chemical Structure

    The structural formula of this compound can be represented as follows:

    InChI InChI 1S C7H17N3 2ClH c1 2 10 5 3 7 9 8 4 6 10 h7 9H 2 6 8H2 1H3 2 1H\text{InChI InChI 1S C7H17N3 2ClH c1 2 10 5 3 7 9 8 4 6 10 h7 9H 2 6 8H2 1H3 2 1H}

    Synthesis

    The synthesis typically involves the reaction of 1-ethylpiperidine with hydrazine hydrate in the presence of hydrochloric acid under reflux conditions, followed by crystallization to isolate the product .

    The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can influence cellular pathways and processes, making it a valuable tool in biochemical assays and therapeutic research .

    Pharmacological Studies

    Research has indicated that compounds similar to this compound exhibit significant biological activities, including:

    • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development .
    • Antiparasitic Properties : It has been evaluated for its efficacy against Trypanosoma brucei and other parasites, suggesting potential applications in treating diseases like Chagas and African sleeping sickness .

    Study on Antitrypanosomal Activity

    A study focused on the development of novel antitrypanosomal compounds highlighted the role of hydrazinyl derivatives, including this compound. The research demonstrated that these compounds could inhibit the activity of trypanosomal phosphodiesterases (PDEs), which are crucial for parasite survival . The findings indicated that modifications to the hydrazine group could enhance metabolic stability and potency against T. brucei.

    Compound NameCAS NumberKey Findings
    This compound99669-99-5Effective against T. brucei PDEs; potential for drug development
    NPD-0227Not listedPotent against T. brucei; structural modifications improved efficacy

    Neuroprotective Effects

    Another study investigated the neuroprotective properties of hydrazine derivatives. It was found that these compounds could modulate oxidative stress pathways, suggesting their potential use in neurodegenerative diseases .

    Comparative Analysis with Similar Compounds

    To better understand the unique properties of this compound, it can be compared with other similar compounds:

    Compound NameCAS NumberKey Features
    1-Benzyl-4-hydrazinylpiperidine dihydrochloride380226-98-2Increased steric hindrance; different biological activity profile
    1-Methyl-4-hydrazinylpiperidineNot listedModifications in reactivity and biological effects

    Q & A

    Q. Advanced

    • Chromatographic Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) removes unreacted intermediates.
    • Stoichiometric Control: Excess hydrazine (1.5 eq) ensures complete substitution.
    • Inert Atmosphere: Reduces oxidation of hydrazine to diazenes.
    • Quality Control: LC-MS and elemental analysis validate purity (>98%) .

    How is the purity of this compound assessed?

    Q. Basic

    • HPLC: Retention time comparison with standards (≥95% purity).
    • Elemental Analysis: Matches theoretical C, H, N, Cl content (e.g., C: 37.2%, H: 7.5%, N: 17.3%, Cl: 29.4%).
    • Melting Point: Sharp melting range (e.g., 210–215°C) indicates homogeneity .

    What in silico methods predict the compound’s interaction with biological targets?

    Q. Advanced

    • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., LSD1, MAO).
    • Molecular Dynamics (MD): Simulates stability of ligand-target complexes (NAMD/GROMACS).
    • QSAR Modeling: Correlates structural features (hydrazine, piperidine) with activity trends.
      Validation via in vitro assays (e.g., IC₅₀ determination) is critical .

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